1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide
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Overview
Description
1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a pyrimidine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme functions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-furylmethyl)piperidine-4-carboxamide
- Methyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate
- 1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide stands out due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C19H24N4O5S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H24N4O5S/c1-13-16(18(25)22-19(26)21-13)29(27,28)23-11-8-15(9-12-23)17(24)20-10-7-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3,(H,20,24)(H2,21,22,25,26) |
InChI Key |
XDOTVTTWALIAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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